molecular formula C15H14FNO3 B14508227 N-(4-Ethoxyphenyl)-4-fluoro-2-hydroxybenzamide CAS No. 62955-56-0

N-(4-Ethoxyphenyl)-4-fluoro-2-hydroxybenzamide

Cat. No.: B14508227
CAS No.: 62955-56-0
M. Wt: 275.27 g/mol
InChI Key: ZGTOBWDBMLSQLV-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4-fluoro-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, a fluorine atom, and a hydroxyl group on a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-4-fluoro-2-hydroxybenzamide typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base like potassium carbonate (K2CO3) in a solvent such as 2-butanone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-4-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-Ethoxyphenyl)-4-fluoro-2-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-4-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethoxyphenyl)-4-fluoro-2-hydroxybenzamide is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

62955-56-0

Molecular Formula

C15H14FNO3

Molecular Weight

275.27 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-fluoro-2-hydroxybenzamide

InChI

InChI=1S/C15H14FNO3/c1-2-20-12-6-4-11(5-7-12)17-15(19)13-8-3-10(16)9-14(13)18/h3-9,18H,2H2,1H3,(H,17,19)

InChI Key

ZGTOBWDBMLSQLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)O

Origin of Product

United States

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